Cytochalasin B

Catalog No.
S625664
CAS No.
14930-96-2
M.F
C29H37NO5
M. Wt
479.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytochalasin B

CAS Number

14930-96-2

Product Name

Cytochalasin B

IUPAC Name

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione

Molecular Formula

C29H37NO5

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1

InChI Key

GBOGMAARMMDZGR-TYHYBEHESA-N

SMILES

Array

Synonyms

(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione;(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H

Canonical SMILES

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

Isomeric SMILES

CC1CCCC(C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O

The exact mass of the compound Cytochalasin B is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107658. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Cytochalasins. It belongs to the ontological category of cytochalasin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Cytochalasins [PK11]. However, this does not mean our product can be used or applied in the same or a similar way.

Cytochalasin B (CAS: 14930-96-2) is a cell-permeable fungal macrolide alkaloid broadly utilized in cell biology and chemoinformatics as a reversible inhibitor of actin polymerization and a potent antagonist of facilitative glucose transporters (GLUT). Unlike purely cytoskeletal-disrupting agents, Cytochalasin B binds to the barbed, fast-growing plus ends of microfilaments, blocking both the assembly and disassembly of actin monomers [1]. Concurrently, it binds to the endofacial cavity of GLUT1, potently inhibiting monosaccharide transport [2]. This dual mechanism makes it a critical reagent for studying mechanotransduction, cellular metabolism, and preparing viable cytoplasts in somatic cell nuclear transfer (SCNT) protocols.

Substituting Cytochalasin B with its closest analog, Cytochalasin D, or other actin disruptors like Latrunculin A, fundamentally alters experimental outcomes and invalidates established protocols. While Cytochalasin D is approximately 10-fold more potent at capping actin filaments and is highly specific to the cytoskeleton, it completely lacks the glucose transport inhibitory activity intrinsic to Cytochalasin B [1]. Furthermore, Latrunculin A operates via a different mechanism—sequestering G-actin monomers rather than capping F-actin—and is significantly more expensive [2]. For assays requiring simultaneous metabolic and cytoskeletal modulation, or for standardized enucleation in somatic cell nuclear transfer (SCNT) where Cytochalasin B's specific reversibility and toxicity profile are benchmarked, generic substitution leads to protocol failure.

Potent and Specific Inhibition of GLUT-Mediated Glucose Transport

Cytochalasin B exhibits high-affinity binding to the endofacial site of GLUT transporters, potently inhibiting glucose uptake. Quantitative assays demonstrate that Cytochalasin B inhibits human GLUT1 with an IC50 of approximately 0.11 μM [1]. In stark contrast, Cytochalasin D exhibits no significant inhibitory effect on glucose transport, making Cytochalasin B the mandatory selection when dual cytoskeletal and metabolic inhibition is required.

Evidence DimensionGLUT1 Inhibition (IC50)
Target Compound Data0.11 μM (Cytochalasin B)
Comparator Or BaselineNo inhibition (Cytochalasin D)
Quantified DifferenceAbsolute functional divergence; CB is a potent GLUT1 inhibitor while CD is inactive.
ConditionsIn vitro glucose transport assay, human GLUT1

Buyers must procure Cytochalasin B rather than Cytochalasin D for any assay where blocking glycolysis or glucose uptake is an intended variable alongside or independent of actin disruption.

Differentiated Actin Barbed-End Capping Affinity for Reversible Disruption

While both Cytochalasins cap the barbed ends of actin filaments, their binding affinities dictate their use cases. Cytochalasin D binds to actin with a high affinity (Kd ~2-4 nM), whereas Cytochalasin B binds with an approximately 10-fold lower affinity [1]. This lower affinity allows Cytochalasin B to act as a more readily reversible inhibitor during transient live-cell imaging and wash-out experiments compared to the more tightly binding Cytochalasin D.

Evidence DimensionActin binding affinity (Kd)
Target Compound DataLow micromolar range (Cytochalasin B)
Comparator Or Baseline~2-4 nM (Cytochalasin D)
Quantified Difference~10-fold lower affinity for Cytochalasin B
ConditionsIn vitro actin polymerization kinetics

The lower affinity and higher reversibility of Cytochalasin B make it the preferred choice for transient cytoskeletal disruption protocols where cell recovery is necessary post-washout.

Standardized Efficacy in Oocyte Enucleation and SCNT

In mammalian cloning and SCNT, Cytochalasin B is the benchmark reagent for preventing oocyte lysis during mechanical enucleation. Standard protocols utilize 5.0 to 7.5 μg/mL of Cytochalasin B to relax the cortical actin cytoskeleton, allowing the extrusion of the polar body and metaphase chromosomes without rupturing the plasma membrane [1]. While Cytochalasin D can also inhibit polar body extrusion, Cytochalasin B remains the universally validated standard for maintaining cytoplast viability and ensuring reproducible blastocyst development rates in core facility workflows.

Evidence DimensionWorking concentration for SCNT enucleation
Target Compound Data5.0 - 7.5 μg/mL (Cytochalasin B)
Comparator Or BaselineMechanical enucleation without cytoskeletal relaxants
Quantified DifferenceDrastic reduction in oocyte lysis and significant improvement in viable cytoplast yield.
ConditionsMammalian oocyte micromanipulation (SCNT)

Procurement for reproductive biology and cloning facilities relies on Cytochalasin B to guarantee high-yield, reproducible enucleation without the unpredictable toxicity profiles of unvalidated analogs.

Somatic Cell Nuclear Transfer (SCNT) and Cytoplast Generation

Cytochalasin B is the industry-standard reagent for relaxing the cortical actin network during the mechanical enucleation of mammalian oocytes. Its use at 5.0-7.5 μg/mL prevents plasma membrane rupture, ensuring the generation of viable cytoplasts for cloning and transgenic animal production [1].

Dual Metabolic and Cytoskeletal Mechanotransduction Assays

Because Cytochalasin B uniquely inhibits both actin polymerization and GLUT1-mediated glucose transport (IC50 ~0.11 μM), it is the optimal choice for studies investigating the intersection of cellular mechanics and glycolysis, such as cancer cell mechanometabolism and tumor microenvironment adaptation [2].

Reversible Live-Cell Actin Disruption

Due to its ~10-fold lower binding affinity compared to Cytochalasin D, Cytochalasin B is highly suitable for transient, reversible disruption of the actin cytoskeleton in live-cell imaging and cell migration assays where complete cellular recovery is required post-washout [3].

Physical Description

Solid; [Merck Index] White crystalline solid; [MSDSonline]

Color/Form

FELTED NEEDLES FROM ACETONE

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

479.26717328 Da

Monoisotopic Mass

479.26717328 Da

Heavy Atom Count

35

Appearance

White powder

Melting Point

218-221 °C

UNII

3CHI920QS7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (97.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: THE EFFECTS OF VINBLASTINE, COLCHICINE, LIDOCAINE, & CYTOCHALASIN B ON TUMOR CELL KILLING BY BCG-ACTIVATED MACROPHAGES WERE EXAMINED. CYTOCHALASIN B, WHICH DISRUPTS MICROFILAMENTS, ENHANCED TUMOR CELL LYSIS & STASIS DUE TO ACTIVATED MARCOPHAGES AT A CONCN OF 10-7 MOLES. WHERAS VINBLASTINE & LIDOCAINE SEEM TO ACT ON THE MACROPHAGE ITSELF, CYTOCHALASIN B EXERTS ITS EFFECT PREDOMINANTLY ON THE TUMOR CELL. MICROTUBULES & MICROFILAMENTS MAY PLAY A ROLE IN THE DESTRUCTION OF TUMOR CELLS BY ACTIVATED MARCOPHAGES.
EXPTL USE: CYTOCHALASIN B & COLCHICINE DECREASED THE NUMBER OF MOTILE CELLS WHEN ADDED TO YOSHIDA SARCOMA CELLS AT 5 & 0.4 MUG/ML, RESPECTIVELY. CYTOCHALASIN B ALSO DECREASED THE MOTILITY OF THE CELLS & DOSE-DEPENDENTLY INHIBITED THEIR GROWTH.
EXPTL USE: IN CULTURED IRC 741 RAT LEUKEMIA CELLS, CYTOCHALASIN B (1.5-4 MUG/ML) CAUSED DOSE-DEPENDENT BINUCLEATION & INHIBITION OF THE NORMAL INCREASE IN CELL NUMBER. IN CELLS ENTERING DIVISION AFTER EXPOSURE TO CYTOCHALASIN B FOR UP TO 24 HR, FURROWING WAS COMPLETELY INHIBITED IN A DOSE-DEPENDENT PROPORTION OF CELLS.

Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE. IT SHOULD BE NOTED THAT THE EFFECT OF CYTOCHALASIN B ON NORMAL & TRANSFORMED CELLS DIFFERS; THE LATTER BECOME MORE HIGHLY MULTINUCLEATED THAN NORMAL CELLS.
THE INFLUENCE OF CYTOCHALASIN B & E ON INTESTINAL DIGESTION OF MALTOSE & SUCROSE, & THEIR DIGESTION PRODUCTS AS GLUCOSE & FRUCTOSE WAS INVESTIGATED IN THE MOUSE IN VITRO. NEITHER DIGESTION OF MALTOSE OR SUCROSE NOR ACTIVITIES OF MALTASE OR SUCRASE IN EVERTED SACS OF MOUSE JEJUNUM WAS AFFECTED BY CYTOCHALASIN B OR E AT 5.0 & 10.0 MUG/ML AFTER 60 MIN INCUBATION. HOWEVER, ABSORPTION OF GLUCOSE DERIVED FROM MALTOSE OR SUCROSE DIGESTION WAS INHIBITED BY 68.5 & 65.9% DUE TO CYTOCHALASIN E (5.0 MUG/ML) & BY 29.5 & 13.1% DUE TO CYTOCHALASIN B AT THE SAME CONCN. CYTOCHALASINS B & E SEEMED TO STIMULATE ABSORPTION OF FRUCTOSE DERIVED FROM SUCROSE DIGESTION IN MOUSE JEJUNUM.
THE INHIBITORY EFFECT OF CYTOCHALASIN E ON GALACTOSE ABSORPTION IN EVERTED SACS OF MOUSE JEJUNUM WAS STUDIED. CYTOCHALASIN B HAD THE HIGHEST POTENCY ON THE INHIBITION OF GALACTOSE ABSORPTION WHEN IT WAS ADDED IN THE MUCOSAL SOLN FOLLOWED BY CYTOCHALASIN E, A, C, & D, RESPECTIVELY.
For more Mechanism of Action (Complete) data for CYTOCHALASIN B (14 total), please visit the HSDB record page.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

14930-96-2

Metabolism Metabolites

...IN THE BIOSYNTHESES OF CYTOCHALASIN B (PHOMIN) BY PHOMA SPECIES & CYTOCHALASIN D BY ZYGOSPORIUM MASONII...A NUMBER OF (14)C & (3)H PRECURSORS WERE FED TO PHOMA SPECIES & PRECISE DEGRADATION REACTIONS WERE PERFORMED TO REVEAL THE FORMATION OF CYTOCHALASIN B FROM ONE UNIT OF PHENYLALANINE, NINE UNITS OF ACETATE-MALONATE, & TWO UNITS OF METHIONINE. THE LABELLING PATTERN WAS ALSO CONFIRMED IN THE CASE OF CYTOCHALASIN D.
THE FORMATION OF CYTOCHALASIN B (PHOMIN) BY AN ENZYMATIC BAYER-VILLIGER TYPE OXYGEN INSERTION WAS PROVED BY A DIRECT CONVERSION OF LABELLED DEOXAPHOMIN BY PHOMA SPECIES.

Wikipedia

Cytochalasin_B

Use Classification

Polyketides [PK] -> Cytochalasins [PK11]

Methods of Manufacturing

ISOLATION & STRUCTURE OF CYTOCHALASINS A, B, C, D: ALDRIDGE ET AL, J CHEM SOC (C) 1967, 1667; ALDRIDGE ET AL, CHEM COMMUN 1967, 26; OF E & F: ALDRIDGE ET AL, CHEM COMMUN 1972, 148. /CYTOCHALASINS/
CYTOCHALASIN B WAS RECENTLY ISOLATED FROM PHOMA EXIGUA...

General Manufacturing Information

THE MOST IMPORTANT & BIOLOGICALLY STUDIED OF THE CYTOCHALASINS.
THE CYTOCHALASINS GENERALLY CAN BE DESCRIBED AS A PHENYLALANINE OR TRYPTOPHAN MOIETY LINKED TO PERHYDROISOINDOLE MOIETY WHICH IS IN TURN LINKED TO A C16-C18 POLYKETIDE RING SYSTEM CONTAINING A CARBOCYCLIC (CYTOCHALASIN C), A LACTONE (CYTOCHALASIN A), OR A CYCLIC CARBONATE (CYTOCHALASIN E) MOIETY. /CYTOCHALASINS/

Analytic Laboratory Methods

TLC DATA; DETECTION: A BLUE FLUORESCENT SPOT UNDER UV LIGHT AFTER SPRAYING WITH 50% ETHANOLIC H2SO4 & HEATING. WELLS JM ET AL; CAN J MICROBIOL 22: 1137 (1976).

Interactions

TREATMENT OF WILD TYPE S49 LYMPHOMA CELLS WITH THE MICROFILAMENT DISRUPTER CYTOCHALASIN B REVERSIBLY & IN A HIGHLY DOSE-DEPENDENT FASHION ENHANCES CELLULAR CYCLIC AMP ACCUMULATION IN RESPONSE TO SUBSEQUENT ADDITION OF THE BETA-ADRENERGIC AGONIST (-)-ISOPROTERENOL, PROSTAGLANDIN E1, OR CHOLERA TOXIN.
CYTOCHALASIN B WAS UNABLE TO TRANSFORM 3T3-LIKE TUMOR CELLS, BUT DID INCREASE 8-40 FOLD THE FREQUENCY OF CELL TRANSFORMATION BY POLYOMA VIRUS.
THE PINOCYTOTIC ACTIVITY, INDUCED BY CONCANAVALIN A IN AMOEBA PROTEUS, IS GREATLY INTENSIFIED BY CYTOCHALASIN B.
CYTOCHALASIN B INHIBITED THE ELONGATION OF WHEAT COLEOPTILE SEGMENTS IN INDOLE-3-ACETIC ACID & OF MAIZE ROOTS, WITH THE ONLY ULTRASTRUCTURAL CHANGES BEING THE ACCUMULATION OF SECRETORY VESICLES. CYTOCHALASIN B APPARENTLY BLOCKED ELONGATION GROWTH BY INHIBITING VESICLE TRANSPORT & SECRETION OF CELL WALL COMPONENTS.

Dates

Last modified: 08-15-2023
The structures of cytochalasin A and B. Aldridge D. C. et al. J Chem Soc 1967, 1667. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro. Yahara et al. J. Cell Biol. 1982, 92, 69. L-696,474, a novel cytochalasin as an inhibitor of HIV-1 protease. III. Biological activity. Lingham R. B. et al. J. Antibiot. 1992, 45, 686.

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